2-(2-Methyl-4-nitrophenyl)isoindole-1,3-dione
Description
The exact mass of the compound 2-(2-methyl-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione is 282.06405680 g/mol and the complexity rating of the compound is 449. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-(2-methyl-4-nitrophenyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O4/c1-9-8-10(17(20)21)6-7-13(9)16-14(18)11-4-2-3-5-12(11)15(16)19/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPGHHBXUBDHAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])N2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30385791 | |
| Record name | 2-(2-methyl-4-nitrophenyl)isoindole-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30385791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33329-27-0 | |
| Record name | 2-(2-methyl-4-nitrophenyl)isoindole-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30385791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Modification of the Nitro Group:
The nitro group is the most versatile functional handle on the molecule.
Reduction to Amine: As previously detailed, reduction of the nitro group to a primary amine provides a key intermediate. This amine can undergo a wide range of subsequent reactions:
Acylation: Reaction with acid chlorides or anhydrides to form amides.
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
Diazotization: Conversion to a diazonium salt, which can then be used in Sandmeyer-type reactions to introduce various substituents (e.g., -OH, -Cl, -Br, -CN).
Alkylation: Formation of secondary or tertiary amines.
Nucleophilic Aromatic Substitution Snar :
As discussed in section 5.1, the nitro group itself can be displaced by potent nucleophiles, allowing for the introduction of different functional groups at the C4 position of the phenyl ring.
Modification of the Phthalimide Ring:
While the phthalimide (B116566) aromatic ring is generally unreactive, analogs can be synthesized by starting with substituted phthalic anhydrides. For example, using 3-nitrophthalic anhydride (B1165640) or tetrachlorophthalic anhydride in the initial condensation reaction would yield analogs with substituents on the isoindole portion of the molecule. researchgate.netchemmethod.com
Variation of the N Aryl Substituent:
A wide range of analogs can be synthesized by replacing the 2-methyl-4-nitroaniline (B30703) with other substituted anilines in the initial condensation with phthalic anhydride (B1165640). This allows for systematic exploration of the electronic and steric effects of the N-aryl group.
| Derivatization Site | Reaction Type | Potential Products |
| Nitro Group | Reduction | 4-Amino-2-methylphenyl derivative |
| Nitro Group | SNAr | 4-Alkoxy, 4-Phenoxy, 4-Amino derivatives |
| Phthalimide (B116566) Ring | Synthesis from substituted anhydride | Nitro- or Halo-substituted phthalimide derivatives |
| N-Aryl Moiety | Synthesis from different anilines | Analogs with varied substitution on the phenyl ring |
An Examination of 2-(2-Methyl-4-nitrophenyl)isoindole-1,3-dione in Materials Science
The compound this compound is a specific derivative of phthalimide, a class of molecules widely recognized in medicinal chemistry and organic synthesis. mdpi.com While the broader family of isoindole-1,3-diones has been explored for various applications, publicly available research focusing specifically on the functional applications of this compound in advanced materials science and engineering is notably limited. This article will adhere to a strict outline to discuss its potential, drawing inferences from the known properties of structurally related compounds.
Chemical Reactivity and Reaction Mechanisms of the 2 2 Methyl 4 Nitrophenyl Isoindole 1,3 Dione Scaffold
Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Rings and Phthalimide (B116566) Nitrogen
The reactivity of the molecule's aromatic systems towards substitution reactions is highly polarized. The phthalimide ring is generally electron-deficient and thus deactivated towards electrophilic attack. Conversely, the 2-methyl-4-nitrophenyl ring is strongly activated for nucleophilic aromatic substitution (SNAr) due to the presence of the powerful electron-withdrawing nitro group.
Nucleophilic Aromatic Substitution (SNAr):
The nitro group, positioned para to the phthalimide substituent, strongly acidifies the aromatic ring, making it susceptible to attack by nucleophiles. wikipedia.orglibretexts.org The reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com Strong nucleophiles can displace a suitable leaving group, or in some cases, the nitro group itself.
Key features of SNAr on the nitrophenyl ring include:
Activation: The nitro group is a powerful activating group for SNAr reactions. wikipedia.org
Regioselectivity: Nucleophilic attack is directed to the electron-deficient positions ortho and para to the nitro group. In this molecule, the position occupied by the nitro group (C4) and the position bearing the phthalimide group (C1) are the most activated.
Mechanism: The reaction involves the initial addition of a nucleophile to form a stable Meisenheimer intermediate, followed by the elimination of the leaving group to restore aromaticity. libretexts.orgnih.gov
Common nucleophiles for this type of reaction include alkoxides, phenoxides, and amines. For instance, reactions of nitro-substituted phthalimides with phenoxides have been documented, leading to the displacement of the nitro group. acs.org
Electrophilic Aromatic Substitution:
Both aromatic rings in 2-(2-methyl-4-nitrophenyl)isoindole-1,3-dione are electron-deficient due to the influence of the imide and nitro functionalities. As a result, they are strongly deactivated towards electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. Harsh reaction conditions would be required, likely leading to degradation of the molecule rather than controlled substitution.
Reactions at the Phthalimide Nitrogen:
The nitrogen atom of the phthalimide is part of a stable imide system and does not readily participate in substitution reactions. The N-H proton in an unsubstituted phthalimide is acidic (pKa ≈ 8.3), but in this N-aryl substituted molecule, this reaction site is absent. wikipedia.org
Redox Chemistry and Electrochemistry of the Nitro and Imide Functional Groups
The redox behavior of this compound is characterized by the independent reduction of the nitro group and the phthalimide moiety.
Redox Chemistry of the Nitro Group:
The nitro group is readily reduced under both chemical and electrochemical conditions. The reduction proceeds in a stepwise manner, and the final product depends on the reducing agent and reaction conditions.
Reduction to Nitroso: A two-electron reduction yields the nitroso derivative.
Reduction to Hydroxylamine (B1172632): A further two-electron, two-proton reduction of the nitroso group gives the hydroxylamine derivative.
Reduction to Amine: A final two-electron, two-proton reduction of the hydroxylamine yields the corresponding primary amine, 2-(4-amino-2-methylphenyl)isoindole-1,3-dione. This amine is a versatile intermediate for further functionalization.
Electrochemistry:
Electrochemical studies on related nitrophenyl compounds show that the nitro group undergoes a quasi-reversible one-electron reduction to form a stable nitro radical anion at moderate negative potentials. actascientific.com At more negative potentials, further irreversible reduction to the hydroxylamine occurs. actascientific.com
Redox Chemistry of the Imide Group:
The phthalimide group can also be reduced, although this typically requires stronger reducing agents or more negative electrochemical potentials than the nitro group. acs.org The electrochemical reduction of phthalimides in nonaqueous solutions often involves an initial two-electron process that leads to a dianion. acs.org This highly reactive intermediate can then undergo follow-up chemical reactions, such as protonation, potentially leading to ring-opened products like o-formylbenzamides and ultimately o-hydroxymethylbenzamides or phthalide. acs.org Several phthalimide derivatives exhibit reversible electrochemical reduction, a property that has been explored for applications in electrochromic materials. nih.gov
| Functional Group | Redox Process | Typical Product(s) |
| Nitro (-NO₂) | Reduction | Nitroso, Hydroxylamine, Amine |
| Imide (Carbonyls) | Reduction | Dianion, Ring-Opened Amides |
Photochemical Transformations and Degradation Pathways
Specific photochemical studies on this compound are not extensively documented. However, the likely degradation pathways can be inferred from the behavior of its constituent parts, primarily the nitrophenyl moiety.
Nitroaromatic compounds are known to undergo photochemical transformations. The degradation of 3-methyl-4-nitrophenol (B363926), a structurally related compound, has been studied and provides a model for the potential breakdown of the target molecule. wikipedia.org The degradation is often initiated by monooxygenase enzymes in microbial systems, which catalyze the removal of the nitro group as nitrite. wikipedia.orgyu.edu.jo
A plausible degradation pathway for this compound could involve:
Hydrolytic Cleavage: The C-N bond between the phenyl ring and the phthalimide nitrogen could be cleaved, releasing 2-methyl-4-nitroaniline (B30703) and phthalic acid.
Nitro Group Transformation: The nitro group can be reduced to an amino group, as discussed in the redox chemistry section, which would significantly alter the compound's properties and subsequent degradation.
Oxidative Degradation: The aromatic rings can be hydroxylated and subsequently undergo ring cleavage. For instance, the degradation of 3-methyl-4-nitrophenol proceeds through the formation of methyl-1,4-benzoquinone and methylhydroquinone (B43894) before ring cleavage occurs. wikipedia.org
These pathways suggest that environmental or metabolic degradation would likely target the nitro group and the linkages between the core structural units.
Ring-Opening and Ring-Closing Reactions of the Phthalimide Moiety
The phthalimide ring is susceptible to nucleophilic attack at the carbonyl carbons, leading to ring-opening reactions. These reactions are fundamental to the chemistry of phthalimides.
Ring-Opening Reactions:
Hydrolysis: Treatment with strong acid or base results in hydrolysis of the imide bonds. This reaction opens the ring to form N-(2-methyl-4-nitrophenyl)phthalamic acid. Under more forceful conditions, this can be further hydrolyzed to yield phthalic acid and 2-methyl-4-nitroaniline. The hydrolysis is often facilitated by the coordination of a metal ion to the carbonyl group, which enhances its electrophilicity. yu.edu.jo
Hydrazinolysis (Ing-Manske Procedure): This is a classic and highly efficient method for cleaving the phthalimide group to release a primary amine. Reaction with hydrazine (B178648) (N₂H₄) results in the formation of the very stable phthalhydrazide (B32825) heterocycle and liberates the free primary amine (in this case, 2-methyl-4-nitroaniline). wikipedia.org This reaction is a key step in the Gabriel synthesis of primary amines.
Ring-Closing Reactions:
The formation of the this compound scaffold is a ring-closing reaction. The most common synthetic route involves the condensation of phthalic anhydride (B1165640) with 2-methyl-4-nitroaniline at elevated temperatures, often with the removal of water. wikipedia.org This reaction proceeds via an intermediate phthalamic acid which then cyclizes.
| Reaction Type | Reagent(s) | Product(s) |
| Ring-Opening | NaOH (aq) or HCl (aq) | N-(2-methyl-4-nitrophenyl)phthalamic acid |
| Ring-Opening | Hydrazine (N₂H₄) | 2-methyl-4-nitroaniline + Phthalhydrazide |
| Ring-Closing | Phthalic Anhydride | This compound |
Formation of Coordination Complexes with Metal Centers
The phthalimide moiety possesses potential donor atoms, primarily the two carbonyl oxygen atoms and the nitrogen atom, which can coordinate with metal centers. While the nitrogen lone pair is delocalized within the imide system, the carbonyl oxygens are effective coordination sites.
Studies have shown that phthalimide derivatives can act as ligands in the formation of coordination complexes and organometallic compounds. acs.orgacs.org For example, phthalimide has been used as a ligand to modulate the electronic properties of platinum single-site catalysts, forming a Cl-Pt-N local structure. acs.orgacs.org The interaction between the metal center and the ligand can enhance catalytic activity.
The carbonyl oxygens of the phthalimide ring can chelate or bridge metal ions. The interaction of dendritic phthalimides with lanthanide ions such as Europium(III) and Terbium(III) has been investigated, although the interaction was found to be relatively weak. nih.gov Hydrolysis of thallium phthalimide leads to a polymeric thallium(I) complex where the metal ion is coordinated by the carboxylate groups of the resulting phthalate (B1215562) ligand. yu.edu.jo This study also suggests that the initial step could involve the coordination of the Tl⁺ ion with the carbonyl group of the intact phthalimide, enhancing its reactivity towards hydrolysis. yu.edu.jo
Derivatization Strategies for Functionalization and Analog Synthesis
The structure of this compound offers several avenues for derivatization to synthesize a variety of analogs for structure-activity relationship studies.
Functional Applications in Advanced Materials Science and Engineering
Detailed experimental studies on the application of 2-(2-Methyl-4-nitrophenyl)isoindole-1,3-dione in the fields outlined below are not extensively documented in peer-reviewed literature. The following sections, therefore, discuss the theoretical potential and plausible roles of this compound based on the established chemistry of the phthalimide (B116566) and nitrophenyl moieties.
The incorporation of novel molecules into polymer systems can significantly enhance their properties. The potential for this compound in this regard can be considered in two main capacities.
Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. researchgate.netvt.edu They are typically synthesized through the polycondensation reaction of a dianhydride and a diamine. vt.edu
The molecular structure of this compound, as it is, does not possess the necessary difunctional groups (like two amine or two anhydride (B1165640) groups) to act as a conventional monomer for the synthesis of polyimides. However, it could theoretically serve as a precursor. For instance, chemical modification, such as the reduction of the nitro group (-NO₂) to an amine group (-NH₂), could yield a diamine if another reactive site were present or introduced. This new diamine could then be polymerized with a dianhydride. The presence of the ortho-methyl group could influence the polymer's properties by affecting chain packing and solubility. researchgate.netnih.gov There is, however, no specific research available that demonstrates this synthetic route or the properties of the resulting polymers.
Functional additives are incorporated into polymers to impart specific properties such as flame retardancy, UV stability, or altered mechanical characteristics. Given its chemical structure, this compound could theoretically be explored as a functional additive. The polar nitro group and the rigid phthalimide structure might influence intermolecular interactions within a polymer matrix, potentially affecting properties like glass transition temperature or mechanical strength. The nitrophenyl moiety is also a known chromophore, which could impart color or UV-absorbing properties to a transparent polymer. However, no studies were found that specifically investigate its use or efficacy as a polymer additive.
The broader class of aromatic imides, including phthalimides, has garnered interest for applications in organic electronics due to their electron-accepting properties, thermal stability, and luminescence potential. nih.gov Phthalimide derivatives have been investigated as emitters in Organic Light Emitting Diodes (OLEDs) and as components in organic photovoltaics (OPVs). nih.gov
The structure of this compound contains a system of delocalized π-electrons spanning the phthalimide and nitrophenyl rings, which is a prerequisite for organic electronic materials. acgpubs.org Such compounds are considered candidates for nonlinear optical (NLO) materials. acgpubs.org The donor-acceptor character that can arise in such molecules is often exploited in optoelectronic devices. While related phthalimide compounds have been successfully used as blue or green emitters in OLEDs, there is no specific data available on the electroluminescent or photovoltaic properties of this compound itself. nih.gov Its performance would depend on factors like its emission spectrum, quantum yield, and charge carrier mobility, which remain uncharacterized in the public domain.
Table 1: Potential Optoelectronic Properties Based on Related Compounds This table is illustrative and based on general properties of the phthalimide class, not on experimental data for this compound.
| Property | Potential Characteristic | Rationale |
| Charge Transport | Potentially n-type (electron-transporting) | The phthalimide core is an electron-withdrawing group. nih.gov |
| Luminescence | Possible blue or green emission | Phthalimide derivatives have been shown to act as emitters in these spectral regions. nih.gov |
| Thermal Stability | High | Aromatic imide structures are known for their thermal robustness. researchgate.net |
Molecules whose spectroscopic properties (e.g., color or fluorescence) change in the presence of a specific analyte can be used as chemical sensors. The nitrophenyl group can be involved in charge-transfer interactions that are sensitive to the chemical environment. Changes in fluorescence or absorption upon binding to an ion or molecule could form the basis of a sensor.
For example, the nitro group is known to quench fluorescence. If an analyte were to interact with the molecule and alter the electronic state of the nitro group, a "turn-on" fluorescence response could be generated. While this principle is well-established, there are no published studies that specifically employ this compound for chemo- or biosensing applications.
Supramolecular chemistry involves the assembly of molecules through non-covalent interactions like hydrogen bonding, π-π stacking, and van der Waals forces. The planar, aromatic structure of the phthalimide core in this compound makes it a candidate for participating in π-π stacking interactions. These interactions could be exploited to form ordered, self-assembled structures like liquid crystals or organic nanomaterials. The specific arrangement and stability of such assemblies would be dictated by the interplay of the phthalimide rings and the influence of the methyl and nitro substituents. This remains a theoretical possibility, as no specific research on the supramolecular behavior of this compound has been found.
The development of functional coatings and thin films is crucial for modifying surface properties. Materials used for such applications often require good thermal stability and processability. Phthalimide-containing materials, particularly polyimides, are used as high-temperature protective and dielectric films in the electronics industry.
While this compound is a small molecule, it could potentially be deposited as a thin film via vacuum evaporation techniques. Such a film might exhibit specific optical or electronic properties. Alternatively, it could be incorporated into a polymer matrix to form a composite coating. The properties of such a coating—for instance, its refractive index, hardness, or chemical resistance—have not been reported. Studies on some isoindole-1,3-dione derivatives have investigated their optical parameters, such as the refractive index, which is a key property for optical coatings. acgpubs.org
Exploration of Biological Interactions and Mechanistic Insights of 2 2 Methyl 4 Nitrophenyl Isoindole 1,3 Dione
Investigation of Cellular Uptake and Intracellular Localization Mechanisms
The cellular uptake of phthalimide (B116566) derivatives is generally facilitated by their lipophilic nature, which allows them to traverse cellular membranes. mdpi.com The hydrophobic character of the isoindole-1,3-dione scaffold contributes significantly to this property. Once inside the cell, their intracellular localization and accumulation depend on their specific physicochemical properties and interactions with subcellular components. While specific studies on the cellular uptake and localization of 2-(2-Methyl-4-nitrophenyl)isoindole-1,3-dione are not available, general principles governing the cellular transport of small lipophilic molecules would apply.
Modulation of Enzyme Activity and Specific Biological Pathways
Isoindole-1,3-dione derivatives have been shown to modulate the activity of a variety of enzymes and biological pathways, which underpins their therapeutic potential.
Numerous studies have demonstrated the potent inhibitory activity of phthalimide derivatives against various enzymes. For example, they have been identified as inhibitors of cyclooxygenases (COX), which are key enzymes in the inflammatory pathway. mdpi.comnih.gov Derivatives of isoindoline-1,3-dione have also been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the progression of Alzheimer's disease. nih.govnih.gov
Furthermore, certain phthalimide derivatives have shown inhibitory activity against carbonic anhydrase isoforms, nih.gov RSK2 (a serine/threonine kinase implicated in cancer), rsc.org and cytochrome P450 enzymes, particularly CYP2C9 and CYP2C19. nih.gov The inhibition of the Wnt signaling pathway by phthalimide-phenylpyridine conjugates has also been reported, highlighting their potential in treating fibrosis and cancer. nih.gov Some N-(phenoxydecyl)phthalimide derivatives have been found to be potent inhibitors of alpha-glucosidase. nih.gov
Effects on Cellular Processes and Signal Transduction Pathways in Model Systems
The modulation of enzyme activity by isoindole-1,3-dione derivatives translates into significant effects on cellular processes and signal transduction pathways. In cancer cell lines, for instance, these compounds have been shown to induce apoptosis (programmed cell death) and arrest the cell cycle. researchgate.net
Studies on murine tumor cells have revealed that certain phthalimide derivatives can cause membrane disruption, DNA fragmentation, and mitochondrial depolarization, all of which are hallmarks of apoptosis. nih.govscielo.br In the context of cancer, phthalimides have been shown to interfere with signaling pathways crucial for cell growth and proliferation, such as the PI3K/Akt/mTOR pathway. biomedgrid.com
Structure-Activity Relationships for Targeted Biological Modulation in Preclinical Models
The biological activity of isoindole-1,3-dione derivatives is highly dependent on the nature of the substituent at the N-position of the phthalimide ring. Structure-activity relationship (SAR) studies have provided valuable insights into the design of more potent and selective agents.
For instance, in the case of COX inhibition, the presence of an aromatic moiety on the N-substituent is important for affinity to COX-2. mdpi.com For anticancer activity, the lipophilicity of the compounds appears to play a role in enhancing their efficacy. researchgate.net Halogenation of the isoindole-1,3-dione moiety has been shown to increase antimicrobial, antileishmanial, and anticancer activities. researchgate.net
In the context of α-glucosidase inhibition, the length of the alkyl chain connecting the phthalimide moiety to a phenoxy ring is crucial, with a ten-carbon chain affording the highest activity. nih.gov Furthermore, electron-withdrawing groups on the phenoxy ring, such as a nitro group, enhance the inhibitory potency. nih.gov For inhibitors of the Wnt pathway, both the substituent on the phthalimide fragment and the linker structure are critical for activity. nih.gov The 2-methyl-4-nitrophenyl substituent in the title compound combines features that could contribute to various biological activities, including a methyl group that can participate in hydrophobic interactions and a nitro group that can act as a hydrogen bond acceptor and an electron-withdrawing group.
Environmental Fate, Biodegradation, and Sustainability Considerations
Photodegradation and Hydrolytic Stability in Environmental Matrices
The persistence of 2-(2-Methyl-4-nitrophenyl)isoindole-1,3-dione in the environment is largely determined by its sensitivity to light (photodegradation) and its reaction with water (hydrolysis).
Photodegradation: The N-phenylphthalimide structure, a key component of the target molecule, has been shown to undergo photodegradation, although this process can be inefficient. Studies on N-phenylphthalimide reveal that exposure to UV light can lead to the formation of phthalic anhydride (B1165640) and smaller quantities of nitrobenzene (B124822) and benzoic acid. The quantum yield for this transformation is generally low, suggesting that the initial breakdown step is not highly efficient. However, the resulting photoproducts, such as phthalic anhydride, are themselves susceptible to further rapid decomposition upon light exposure. For the nitrotoluene portion of the molecule, it is known that these compounds can be susceptible to photolysis in aquatic environments. The dominant atmospheric degradation mechanism for nitrotoluenes is expected to be their reaction with photochemically produced hydroxyl radicals.
Table 1: Predicted Abiotic Degradation of this compound Based on Analogous Compounds
| Degradation Process | Structural Moiety | Predicted Behavior | Potential Products |
| Photodegradation | N-aryl phthalimide (B116566) | Susceptible, but potentially inefficient initial step. | Phthalic anhydride, Phthalimide, Nitrobenzene, Benzoic acid |
| Nitrotoluene | Susceptible to direct photolysis and reaction with hydroxyl radicals. | Toluidine and other oxidation products. | |
| Hydrolysis | N-substituted phthalimide | Susceptible to acid and base-catalyzed hydrolysis. | Phthalamic acid derivatives. |
| 4-Nitrotoluene (B166481) | Resistant to chemical hydrolysis. | No significant degradation. |
Microbial Degradation Pathways and Metabolite Identification in Model Ecosystems
The biodegradation of this compound is a critical factor in its environmental persistence. While specific studies on this compound are not available, the microbial degradation of its constituent parts, imides and nitroaromatic compounds, has been investigated.
Biodegradation of Imides: Low-molecular-weight imides have been shown to be biodegradable. Several soil microorganisms, including species of Aspergillus, Flavobacterium, and Alcaligenes, are capable of utilizing imides as their sole source of carbon or nitrogen. nih.gov The initial step in the microbial degradation of phthalate (B1215562) esters, which are structurally related, involves hydrolysis by esterases to release the phthalate moiety and the corresponding alcohol. d-nb.infonih.govnih.gov It is plausible that a similar hydrolytic cleavage of the imide bond in this compound could be an initial step in its biodegradation.
Biodegradation of Nitroaromatic Compounds: A wide range of microorganisms can transform or biodegrade nitroaromatic compounds under both aerobic and anaerobic conditions. researchgate.netorganic-chemistry.orgrsc.orgresearchgate.net A common initial step in the degradation of these compounds is the reduction of the nitro group to nitroso, hydroxylamino, and ultimately amino groups. researchgate.net For example, 4-nitrotoluene can be degraded under anaerobic conditions to form toluidine. rsc.org Fungi, such as Phanerochaete chrysosporium, have demonstrated the ability to mineralize dinitrotoluene and trinitrotoluene. researchgate.net Aerobic bacteria have evolved several strategies to metabolize nitroaromatics, often involving monooxygenase or dioxygenase enzymes that can lead to the removal of the nitro group. researchgate.netorganic-chemistry.org
The complete mineralization of this compound would likely require the metabolic cooperation of diverse microbial communities capable of degrading both the phthalimide and the nitrotoluene moieties.
Table 2: Potential Microbial Degradation Pathways for this compound
| Structural Moiety | Potential Microbial Action | Key Enzymes/Processes | Potential Metabolites |
| Isoindole-1,3-dione | Hydrolytic cleavage of imide bond | Imidases, Esterases | Phthalamic acid derivatives, Phthalic acid |
| 2-Methyl-4-nitrophenyl | Reduction of the nitro group | Nitroreductases | 2-Methyl-4-aminophenyl derivatives |
| Oxygenolytic or reductive removal of the nitro group | Monooxygenases, Dioxygenases | Catechols, Protocatechuic acid |
Green Chemistry Principles Applied to Synthesis and Application Lifecycle
Applying the principles of green chemistry to the synthesis and lifecycle of this compound can significantly reduce its environmental impact.
Green Synthesis Approaches:
Synthesis of N-substituted Phthalimides: Traditional methods for synthesizing N-substituted phthalimides often involve condensation reactions that may require harsh conditions. chemrxiv.org Greener alternatives are being developed, such as the use of ultrasound irradiation in ethanol (B145695), which offers a more energy-efficient and environmentally benign approach. acs.org Other methods focus on using catalysts like nano-Cu2O in water, a green solvent, to assemble phthalimides. rsc.org Microwave-assisted synthesis of N-aryl phthalimides in the absence of a solvent has also been shown to dramatically reduce reaction times compared to conventional heating. researchgate.net
Synthesis of Nitroaromatics: The nitration of aromatic compounds traditionally uses strong acids, which can generate significant waste. Greener nitration methods are being explored, including the use of solid-supported reagents, microwave-assisted reactions, and ionic liquids. researchgate.net Palladium-catalyzed transformations of aryl chlorides or triflates to nitroaromatics under weakly basic conditions offer a more functional group tolerant and potentially less hazardous route. organic-chemistry.org
Lifecycle Assessment (LCA): A comprehensive lifecycle assessment (LCA) for this compound would evaluate its environmental impact from "cradle-to-gate" or "cradle-to-grave". arkema.commdpi.compitt.edu This would involve quantifying the resources consumed and emissions generated during its synthesis, use, and disposal. For fine chemicals and pharmaceuticals, a significant portion of the environmental impact often stems from energy consumption during production. ethz.ch An LCA would help identify the stages with the highest environmental burden and guide the implementation of more sustainable practices. researchgate.net This includes considering the fate of the compound after its intended use, such as its potential for biodegradation and the impact of its degradation products on the environment.
Table 3: Application of Green Chemistry Principles
| Green Chemistry Principle | Application to this compound |
| Use of Safer Solvents and Auxiliaries | Employing water or ethanol as solvents in synthesis instead of more hazardous organic solvents. acs.orgrsc.org |
| Design for Energy Efficiency | Utilizing microwave irradiation or ultrasound to reduce reaction times and energy consumption. acs.orgresearchgate.net |
| Use of Catalysis | Employing reusable catalysts, such as nano-Cu2O or polymer-supported palladium, to improve reaction efficiency and reduce waste. rsc.org |
| Design for Degradation | Considering the biodegradability of the final product and its metabolites in the molecular design phase. |
| Real-time Analysis for Pollution Prevention | Implementing in-process monitoring to minimize byproduct formation during synthesis. |
| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and reaction conditions that minimize the risk of explosions, fires, and accidental releases. |
Future Research Directions, Challenges, and Emerging Frontiers for 2 2 Methyl 4 Nitrophenyl Isoindole 1,3 Dione
Development of Novel Synthetic Methodologies for Sustainable Production
The environmentally conscious synthesis of chemical compounds is a paramount goal in modern chemistry. For 2-(2-Methyl-4-nitrophenyl)isoindole-1,3-dione, future research could focus on developing green and sustainable synthetic routes. Traditional methods for synthesizing isoindole-1,3-diones often involve the condensation of phthalic anhydrides with primary amines, which can require harsh reaction conditions and the use of hazardous solvents. nih.govacs.org
Future methodologies could explore:
Solvent-free reactions: Inspired by the synthesis of other N-substituted isoindoline-1,3-diones, solvent-free or solid-state reactions could be developed to reduce waste and energy consumption.
Catalytic approaches: Investigating the use of reusable and non-toxic catalysts could enhance the efficiency and sustainability of the synthesis.
Microwave-assisted synthesis: This technique has the potential to significantly reduce reaction times and improve yields, contributing to a more sustainable process.
A comparative table of potential synthetic methods is presented below:
| Methodology | Potential Advantages | Challenges |
| Conventional Heating | Well-established procedures | High energy consumption, long reaction times, potential for side products |
| Microwave-Assisted | Rapid heating, shorter reaction times, often higher yields | Specialized equipment required, potential for localized overheating |
| Solvent-Free Reaction | Reduced solvent waste, simplified purification | Potential for incomplete reaction, limited substrate scope |
| Catalytic Synthesis | Increased reaction rate, potential for stereoselectivity | Catalyst cost and recovery, potential for catalyst poisoning |
Exploration of Multifunctional Materials Incorporating the Isoindole-1,3-dione Scaffold
The isoindole-1,3-dione moiety is a known pharmacophore and a versatile building block for functional materials. nih.gov The specific substituents of this compound—a methyl group and a nitro group—offer opportunities for creating materials with unique electronic and optical properties.
Future research in this area could include:
Nonlinear optical (NLO) materials: The presence of donor (methyl) and acceptor (nitro) groups on the phenyl ring attached to the isoindole-1,3-dione scaffold could lead to significant second-order NLO properties.
Fluorescent probes: The inherent fluorescence of some isoindole-1,3-dione derivatives could be tuned by the specific substitution pattern of this compound, leading to the development of sensors for specific analytes.
Advanced Computational Modeling for Predictive Design of Derivatives
Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work. For this compound, advanced computational modeling can accelerate the discovery of new derivatives with enhanced properties.
Key areas for computational investigation include:
Density Functional Theory (DFT) calculations: DFT can be employed to predict the electronic structure, spectroscopic properties, and reactivity of the molecule. nih.gov This can provide insights into its potential applications in materials science.
Molecular docking studies: If the compound is explored for biological activity, molecular docking simulations can predict its binding affinity and mode of interaction with biological targets.
Quantitative Structure-Activity Relationship (QSAR) studies: By synthesizing and testing a series of derivatives, QSAR models can be developed to correlate chemical structure with observed activity, enabling the predictive design of more potent compounds.
A table summarizing the potential applications of computational modeling is provided below:
| Computational Method | Predicted Properties | Potential Application |
| Density Functional Theory (DFT) | Electronic structure, UV-Vis spectra, NLO properties | Design of electronic and optical materials |
| Molecular Docking | Binding affinity and mode to biological targets | Virtual screening for drug discovery |
| QSAR | Correlation of structure with biological activity | Predictive design of new bioactive molecules |
| Molecular Dynamics (MD) Simulations | Conformational changes and stability of molecule-target complexes | Understanding dynamic interactions in biological systems |
Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Chemical Biology
The full potential of this compound can be realized through interdisciplinary research that bridges organic chemistry, materials science, and chemical biology.
Organic Chemistry: The development of efficient and scalable synthetic routes is fundamental. Further derivatization of the molecule could lead to a library of compounds for screening in various applications.
Materials Science: The investigation of the solid-state properties, such as crystal packing and thin-film morphology, will be crucial for its application in electronic devices.
Chemical Biology: Although not the primary focus, the structural similarity to known bioactive molecules suggests that its biological activity could be explored. The isoindole-1,3-dione scaffold is present in compounds with a wide range of biological activities. nih.gov
The synergy between these disciplines will be essential for translating the fundamental properties of this compound into practical applications.
Q & A
Q. What are the standard synthetic routes for preparing 2-(2-Methyl-4-nitrophenyl)isoindole-1,3-dione derivatives, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of nitro-substituted isoindole-1,3-diones typically involves N-alkylation or condensation reactions between isoindole-1,3-dione precursors and nitroaryl substrates. For example:
- N-Alkylation : Reacting hydroxymethyl phthalimide with nitro-substituted aryl halides in polar aprotic solvents (e.g., DMF) under reflux, as demonstrated for similar compounds (65% yield) .
- Microwave-assisted synthesis : Reduces reaction time and improves yields compared to conventional heating .
Q. Optimization Strategies :
- Solvent selection : Polar solvents (DMF, DMSO) enhance reactivity.
- Catalysts : Use K₂CO₃ or Cs₂CO₃ to deprotonate intermediates.
- Temperature control : Reflux conditions (80–120°C) prevent side reactions.
Q. Table 1. Comparative Synthesis Conditions for Analogous Isoindole-1,3-diones
| Substrate | Conditions | Yield (%) | Reference |
|---|---|---|---|
| 4-Chloroaniline | CHCl₃, crystallization | 93.42 | |
| Hydroxymethyl phthalimide | DMF, reflux, K₂CO₃ | 65 | |
| 2-Fluoroaniline | CHCl₃, slow evaporation | 77.0 |
Q. What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- FT-IR : Confirm carbonyl (C=O) stretches (~1710 cm⁻¹) and nitro (NO₂) vibrations (~1520, 1350 cm⁻¹) .
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.5–8.5 ppm) and nitrophenyl methyl groups (δ 2.5–3.0 ppm). For stereoisomers, use NOESY to resolve spatial configurations .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., monoclinic P21/c systems) .
- UV-Vis : Monitor electronic transitions influenced by the nitro group (λmax ~300 nm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data caused by stereoisomerism in nitro-substituted isoindole-1,3-diones?
Methodological Answer: Contradictions often arise from dynamic stereoisomerism or rotamers . Strategies include:
- Variable-temperature NMR : Lower temperatures slow molecular rotation, splitting merged signals (e.g., aziridinyl derivatives in showed isomer ratios resolved at -40°C) .
- X-ray crystallography : Definitive structural assignment via unit cell parameters (e.g., a = 14.37 Å, β = 107.38° for a related compound) .
- Computational modeling : DFT calculations predict stable conformers and coupling constants .
Q. What strategies enhance the bioactivity of nitro-substituted isoindole-1,3-diones in enzyme inhibition studies?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -NO₂) to increase electrophilicity and target binding. For example, trifluoromethyl groups improved lipophilicity in related compounds .
- In silico docking : Screen against enzyme active sites (e.g., MAO or cholinesterases) to prioritize synthetic targets .
- In vitro assays : Use fluorometric or colorimetric assays to quantify IC₅₀ values. For example, reported IC₅₀ values <10 µM for MAO-B inhibitors .
Q. Table 2. Bioactivity Optimization Approaches
| Modification | Effect | Reference |
|---|---|---|
| Trifluoromethyl group | Enhanced lipophilicity | |
| Methoxy substitution | Improved enzyme binding | |
| Halogenation | Increased electrophilicity |
Q. How does the nitro group influence the reactivity of isoindole-1,3-diones in nucleophilic substitution reactions?
Methodological Answer: The nitro group acts as a strong electron-withdrawing group , activating the aromatic ring for electrophilic substitution at the para position. Key considerations:
Q. What are the challenges in crystallizing nitro-substituted isoindole-1,3-diones, and how can they be mitigated?
Methodological Answer: Challenges :
- Low solubility due to nitro group polarity.
- Polymorphism risks from multiple crystal forms.
Q. Mitigation Strategies :
- Solvent screening : Use mixed solvents (e.g., CHCl₃:MeOH) for slow evaporation .
- Seeding : Introduce pre-formed crystals to control nucleation .
- Temperature gradients : Gradual cooling (0.5°C/hr) minimizes defects .
Table 3. Crystallization Parameters from
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic (P21/c) |
| Unit cell dimensions | a = 14.37 Å, b = 9.68 Å |
| β angle | 107.38° |
| Refinement factors | R/Rw = 0.044/0.130 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
